molecular formula C32H19NO2 B4699946 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B4699946
M. Wt: 449.5 g/mol
InChI Key: AZERHKKGRQIVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, also known as PBIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of indenoquinolines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival, as well as the modulation of neurotransmitter receptors and ion channels in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the modulation of neurotransmitter release and synaptic plasticity in the brain, and the reduction of oxidative stress and inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one in lab experiments is its potent and selective activity against cancer cells and neuronal damage, which makes it a promising lead compound for drug discovery. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, including the development of more potent and selective analogs for use in cancer and neuroscience research, the elucidation of its mechanism of action at the molecular level, and the investigation of its potential as a therapeutic agent in animal models of disease. Additionally, further studies are needed to explore the potential advantages and limitations of this compound in different experimental settings and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to exhibit potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. In drug discovery, this compound has been used as a lead compound in the development of new drugs with improved pharmacological properties.

Properties

IUPAC Name

11-(3-phenoxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19NO2/c34-32-26-16-7-6-15-25(26)29-28-24-14-5-4-9-20(24)17-18-27(28)33-31(30(29)32)21-10-8-13-23(19-21)35-22-11-2-1-3-12-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZERHKKGRQIVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC4=C(C5=CC=CC=C5C=C4)C6=C3C(=O)C7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 2
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 3
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 4
Reactant of Route 4
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 5
Reactant of Route 5
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 6
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.